molecular formula C19H28N2O2 B2540823 N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide CAS No. 2305528-84-9

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide

Número de catálogo B2540823
Número CAS: 2305528-84-9
Peso molecular: 316.445
Clave InChI: DFLCLPQXFQZCDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide, also known as ONO-4059, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. ONO-4059 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BCR signaling and subsequent apoptosis of malignant B-cells. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects
N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has been shown to inhibit BCR signaling and subsequent activation of downstream pathways, such as NF-kB and AKT. This leads to apoptosis of malignant B-cells and inhibition of their proliferation. N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has also been shown to have immunomodulatory effects, such as inhibition of T-cell activation and cytokine production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its irreversible binding to the enzyme. However, N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other kinases.

Direcciones Futuras

There are several potential future directions for the development of N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide and other BTK inhibitors. These include:
1. Combination therapy with other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, to enhance the efficacy of BTK inhibition.
2. Development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of BTK in other diseases, such as autoimmune disorders and solid tumors.
4. Development of biomarkers to predict response to BTK inhibition and monitor treatment efficacy.
5. Investigation of the mechanisms of resistance to BTK inhibition and development of strategies to overcome resistance.

Métodos De Síntesis

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by coupling reactions and subsequent purification steps. The final product is obtained as a white powder with high purity.

Aplicaciones Científicas De Investigación

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has shown potent activity against BTK, leading to inhibition of BCR signaling and subsequent apoptosis of malignant B-cells.

Propiedades

IUPAC Name

N-[4-[[oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-4-19(22)20-17-10-8-16(9-11-17)13-21(15(2)3)14-18-7-5-6-12-23-18/h4,8-11,15,18H,1,5-7,12-14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLCLPQXFQZCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCO1)CC2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.